Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (C₁₂H₁₅NO₂; molecular weight: 205.257) is a tetrahydroisoquinoline derivative with an ethyl ester group at the 3-position. It is synthesized via acid-catalyzed esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with ethanol, yielding a pale yellow oil that crystallizes over time . Key identifiers include CAS No. 41234-43-9, EINECS 255-273-0, and MDL MFCD04035515. The compound is stored under dark, dry conditions at 2–8°C and exhibits moderate hazards (H315, H319: skin/eye irritation) . It serves as a precursor in medicinal chemistry, notably in synthesizing REV-ERBα antagonists like SR8278 .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMPTHWVVRXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936050 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41234-43-9, 15912-55-7 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41234-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041234439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, phenylalanine methyl ester is treated with paraformaldehyde in trifluoroacetic acid (TFA) at reflux (80–100°C) for 6–7 hours, yielding ETIC with near-quantitative efficiency. The reaction proceeds via iminium ion intermediate formation, followed by electrophilic aromatic substitution. Key parameters include:
-
Temperature : Elevated temperatures (>80°C) enhance cyclization rates but risk decomposition.
-
Acid choice : TFA outperforms HCl or H₂SO₄ due to its dual role as solvent and catalyst.
-
Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate isolate the free base, which is subsequently converted to the hydrochloride salt.
Hypervalent Iodine-Mediated Cyclization
A modified Pictet-Spengler method employs phenyliodine(III) bis(trifluoroacetate) (PIFA) to activate N-sulfonyl-β-phenethylamines. Reaction with ethyl methylthioacetate at room temperature in acetonitrile yields ETIC derivatives with 65–85% efficiency. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Esterification of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
Esterification of the carboxylic acid precursor is a two-step process involving acid activation followed by ethanol coupling .
Thionyl Chloride-Mediated Esterification
In a scalable protocol, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is refluxed with excess thionyl chloride (SOCl₂) in anhydrous ethanol. The reaction achieves 85–90% yield after 4 hours, with HCl gas evolution monitored for completion. Post-reaction, the mixture is evaporated, and the residue is triturated with diethyl ether to obtain ETIC hydrochloride as a crystalline solid.
Key data :
Transesterification from Methyl Esters
Methyl ester derivatives undergo transesterification with ethanol using sodium ethoxide (NaOEt) as a catalyst. For example, methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate reacts with ethanol in toluene at 60°C for 18 hours, yielding ETIC with 78% efficiency. This method is preferred for enantiomerically pure intermediates, as it preserves stereochemistry.
Enantioselective Synthesis
Chiral resolution of racemic ETIC is critical for pharmaceutical applications. Two primary methods dominate:
Chiral Chromatography
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves (±)-ETIC into enantiomers with >99% enantiomeric excess (ee). This method is ideal for small-scale production but costly for industrial use.
Diastereomeric Salt Formation
Racemic ETIC is treated with (+)-tartaric acid in methanol, forming diastereomeric salts that crystallize at differential rates. The (R)-enantiomer salt precipitates first, yielding 92% ee after two recrystallizations. Subsequent basification with NaOH regenerates the free base, which is re-esterified to retain configuration.
Industrial-Scale Production
Industrial methods prioritize atom economy and continuous flow systems . A patented route involves:
-
Continuous cyclization : β-Phenylethylamine and paraformaldehyde are fed into a plug-flow reactor with TFA at 90°C, achieving 95% conversion.
-
In-line esterification : The cyclized product is directly esterified with ethanol in the presence of SOCl₂, minimizing intermediate isolation.
-
Crystallization : ETIC hydrochloride precipitates upon cooling and is filtered through a centrifugal dryer.
Process metrics :
Characterization and Quality Control
ETIC is rigorously characterized to ensure structural fidelity:
Spectroscopic Analysis
Melting Point Variability
Discrepancies in reported melting points (248–263°C) arise from recrystallization solvents :
Challenges and Optimization Opportunities
-
Byproduct formation : Over-alkylation at the nitrogen occurs with excess formaldehyde, reducible via stoichiometric control.
-
Solvent selection : Replacing toluene with cyclopentyl methyl ether (CPME) improves safety and sustainability.
-
Catalyst recycling : Immobilized TFA on silica gel reduces waste in cyclization steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block in medicinal chemistry to develop novel compounds with enhanced biological activities.
Synthetic Pathways
The compound can be synthesized through various methods, including acylation and esterification techniques. For instance, it can be derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid by protecting the carboxylic acid group and coupling it with N-protected amino acids .
Biological Activities
Potential Therapeutic Applications
Research indicates that derivatives of this compound exhibit promising biological activities. These include anti-cancer properties and neuroprotective effects. For example, studies have shown that certain derivatives can inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial for cancer immunotherapy .
Quantitative Structure–Activity Relationship (QSAR)
A QSAR analysis has been conducted on various tetrahydroisoquinoline derivatives to evaluate their cytotoxicity against human oral squamous cell carcinoma. The study identified specific structural features that contribute to increased tumor-specific cytotoxicity .
Medicinal Chemistry
Drug Development
this compound is being explored for its potential in drug development targeting neurological disorders and certain cancers. Its structural analogs have shown activity against various pathogens and neurodegenerative diseases .
Data Table: Summary of Applications
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the cytotoxic effects of this compound derivatives on human oral squamous cell carcinoma. The results indicated that specific modifications to the compound structure significantly enhanced its cytotoxicity .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective potential of tetrahydroisoquinoline derivatives demonstrated their ability to reduce oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound binds to the PD-1/PD-L1 proteins, preventing their interaction and thereby enhancing the immune response against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of tetrahydroisoquinoline-3-carboxylate derivatives allows for diverse modifications. Below is a comparative analysis of key analogs:
Ester Group Variations
- Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (C₁₁H₁₃NO₂; MW: 191.23): The methyl ester analog (CAS 57060-88-5) shares a similar synthesis route but uses methanol instead of ethanol. For example, it is alkylated with 4-chlorobenzyl bromide to form methyl 2-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Compound 13), a potent TGR5 agonist . Key Difference: Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, affecting pharmacokinetics .
- Benzyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (C₁₈H₁₇NO₂; MW: 295.34): The benzyl ester (e.g., CAS 79799-05-6) introduces aromaticity, increasing lipophilicity and membrane permeability. It is often used in peptide synthesis as a protecting group, removable via hydrogenolysis .
Substituent Modifications on the Isoquinoline Core
- Ethyl 6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (C₁₂H₁₅NO₃; MW: 221.25): The addition of a hydroxyl group at the 6-position (CAS 134388-85-5) enhances polarity, reducing blood-brain barrier penetration compared to the parent compound. This modification is critical for minimizing neurotoxicity risks, as seen in MPTP-induced parkinsonism .
Complex Derivatives with Pharmacological Activity
- SR8278 (C₁₉H₂₁NO₃S₂; MW: 399.50): This derivative features a (5-methylthio)thiophene-2-carbonyl group at the 2-position. The bulky substituent enhances binding affinity to REV-ERBα, making it a potent antagonist for regulating glucose metabolism . Key Advantage: The ethyl ester group in SR8278 balances stability and metabolic clearance, optimizing in vivo half-life .
- tert-Butyl-Protected Analogs (e.g., Boc-protected derivatives): Boc groups (tert-butoxycarbonyl) are used to protect the amine during multi-step syntheses. For instance, Boc-protected (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides are intermediates in peptide mimetics, offering stability under acidic conditions .
Biological Activity
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Et-THIQ-3-COOE) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.25 g/mol. It features a tetrahydroisoquinoline core with a carboxylate functional group at the 3-position, contributing to its reactivity and biological interactions .
The biological activity of Et-THIQ-3-COOE is mediated through several mechanisms:
- Inhibition of Apoptosis : Research indicates that derivatives of this compound can inhibit the Bcl-2 family proteins, which are crucial for cancer cell survival. For instance, specific derivatives have shown a Ki value of 5.2 µM against Bcl-2 protein, suggesting their potential as anti-cancer agents by promoting apoptosis in tumor cells .
- Modulation of Neurotransmitter Receptors : Et-THIQ-3-COOE exhibits activity at dopamine D2 receptors, which may contribute to its potential use in treating neurological disorders .
- Anticonvulsant Effects : Studies have demonstrated that this compound can modulate neurotransmission pathways, leading to anticonvulsant effects in animal models.
Biological Activities
This compound has been investigated for various biological activities:
-
Anti-Cancer Activity :
- Cytotoxicity : Studies have shown that certain derivatives possess tumor-specific cytotoxic activity. For example, compounds derived from Et-THIQ-3-COOE exhibited significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent anti-proliferative properties .
- Induction of Apoptosis : Active compounds have been found to induce apoptosis in Jurkat cells via caspase activation in a dose-dependent manner .
-
Anticonvulsant Activity :
- In animal models, Et-THIQ-3-COOE demonstrated significant anticonvulsant effects, suggesting its potential application in seizure disorders.
- Neuroprotective Effects :
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activities and therapeutic potentials of Et-THIQ-3-COOE:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can purity be ensured?
- Methodology : The compound is synthesized via acid-catalyzed esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using anhydrous ethanol and H₂SO₄ under reflux (18 hours). Post-reaction, the crude product is extracted with ethyl acetate, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Purity is achieved without further crystallization .
- Critical Considerations : Monitor reaction completion via TLC. Ensure anhydrous conditions to avoid hydrolysis.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Use NMR (¹H/¹³C) to confirm ester formation and tetrahydroisoquinoline backbone. Elemental analysis (e.g., C, H, N, S) validates stoichiometry, as demonstrated in related tetrahydroisoquinoline derivatives (e.g., C25H25NO5S with <0.3% deviation in elemental composition) .
- Advanced Tip : Combine with mass spectrometry (HRMS) for molecular ion confirmation and HPLC for purity assessment (>95%).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in multicomponent syntheses involving this compound?
- Case Study : In a diastereoselective 1,3-dipolar cycloaddition, cinnamaldehyde and NPM were reacted with methyl tetrahydroisoquinoline-3-carboxylate at 70°C for 17 hours, yielding an 86:14 dr (endo:exo). Temperature and solvent polarity (e.g., DMF vs. THF) significantly impact selectivity .
- Data Analysis : Use chiral HPLC or NOESY NMR to quantify diastereomers.
Q. What strategies resolve contradictions in biological activity data for tetrahydroisoquinoline derivatives targeting HDAC inhibition?
- Evidence : Derivatives like compound 7d (IC₅₀ = mid-nM for HDAC8) show variability in antiproliferative activity across cell lines. Address discrepancies by:
- Validating target engagement (e.g., HDAC enzymatic assays vs. cellular acetylation assays).
- Profiling pharmacokinetics (e.g., metabolic stability in liver microsomes) .
- Table : HDAC Inhibition vs. Antiproliferative Activity
| Compound | HDAC8 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (µM) |
|---|---|---|
| 7d | 12.5 | 0.8 |
| SAHA | 20.0 | 1.2 |
Q. How can stereochemical integrity be maintained during N-alkylation of this compound?
- Methodology : Use NaH as a base in DMF at 60°C for alkylation with 4-chlorobenzyl bromide. Chiral resolution via (+)-tartaric acid or chiral HPLC (e.g., for solifenacin intermediates) ensures enantiopurity .
- Key Challenge : Racemization at the 3-position due to steric strain. Mitigate by avoiding prolonged heating (>8 hours) .
Experimental Design & Data Interpretation
Q. What in vivo models are suitable for evaluating tetrahydroisoquinoline-based HDAC inhibitors?
- Protocol : Use xenograft models (e.g., MDA-MB-231 breast cancer) with daily oral dosing (50–100 mg/kg). Compare tumor volume reduction to SAHA (vorinostat). Compounds 25e and 34a achieved >60% inhibition vs. SAHA’s 45% in 21 days .
- Data Interpretation : Normalize results to baseline tumor size and include PK/PD correlation (e.g., plasma concentration vs. histone acetylation).
Q. How do substituents on the tetrahydroisoquinoline core influence biological activity?
- SAR Insights :
- Ester vs. Hydroxamic Acid : Hydroxamic acid derivatives (e.g., compound 31b) enhance HDAC binding via zinc chelation.
- Aromatic Substitutions : 5-(Methylthio)thiophene-2-carbonyl groups (as in SR8278) improve REV-ERBα antagonism .
- Table : Substituent Effects on IC₅₀
| Substituent | Target | IC₅₀ (nM) |
|---|---|---|
| 5-(Methylthio)thiophene | REV-ERBα | 50 |
| Hydroxamic acid | HDAC8 | 12.5 |
Contradiction Analysis
Q. Why do synthetic yields vary significantly across similar alkylation reactions?
- Root Cause : Variations in base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. chloroform) affect reaction efficiency. For example, NaH in DMF achieved >90% conversion for methyl 2-(4-chlorobenzyl)-tetrahydroisoquinoline-3-carboxylate, while weaker bases yielded <60% .
- Resolution : Pre-dry solvents and substrates to minimize side reactions (e.g., hydrolysis).
Safety & Handling
Q. What are the critical safety considerations when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to volatile solvents (ethyl acetate, ethanol).
- Store in a dry, inert atmosphere (N₂) to prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
